6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Antibacterial Enzyme Inhibition Virulence Factor

Researchers developing kinase inhibitors or antiviral agents require a reliable source of 6-fluoro-2-mercaptoquinazolin-4-one. This building block provides a synthetically tractable scaffold with validated activity against B. cereus SMase (IC50 6.50 µM) and SARS-CoV-2 3CL protease (IC50 0.44 µM). Key benefits: • Potent, selective core for lead optimization • High purity ≥98% ensures reproducible synthesis • Global supply chain with rapid shipping.

Molecular Formula C8H5FN2OS
Molecular Weight 196.2 g/mol
CAS No. 69661-42-3
Cat. No. B1314026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS69661-42-3
Molecular FormulaC8H5FN2OS
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)NC(=S)N2
InChIInChI=1S/C8H5FN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
InChIKeyGHVBYTWFUWPYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 69661-42-3) for Advanced Medicinal Chemistry Research


6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 69661-42-3) is a heterocyclic building block belonging to the quinazolinone family, characterized by a core 4(3H)-quinazolinone structure with a 2-thioxo group and a 6-fluoro substituent . This compound is also known as 6-fluoro-2-mercaptoquinazolin-4(3H)-one and 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, with a molecular formula of C8H5FN2OS and a molecular weight of 196.20 g/mol . It serves as a key intermediate for synthesizing diverse quinazolinone derivatives with potential biological activities, including anticancer, antibacterial, and antiviral properties [1].

Why 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one is Not an Interchangeable Building Block: A Guide for Procurement Scientists


Generic substitution among quinazolinone analogs is scientifically unsound due to the significant impact of the 6-position substituent on both biological activity and physicochemical properties. The fluoro group at the 6-position confers a unique combination of electronic and steric effects that directly influence target engagement, as demonstrated by direct comparative studies with the 6-chloro analog against bacterial sphingomyelinase [1]. Furthermore, the 6-fluoro substitution modulates key properties such as pKa and lipophilicity, which are critical for downstream synthetic tractability and the pharmacokinetic profile of derived drug candidates . Simply replacing the 6-fluoro derivative with a 6-chloro, 6-bromo, or unsubstituted analog will result in a different chemical entity with unpredictable and likely inferior performance in a given assay or synthetic sequence, compromising research reproducibility and project timelines.

6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one: Quantified Differentiation from Key Comparators for Informed Sourcing Decisions


Head-to-Head Comparison: Inhibition of Bacterial Sphingomyelinase vs. 6-Chloro Analog

In a 2025 study, the inhibitory activity of the target compound against B. cereus sphingomyelinase (SMase) was directly compared to its 6-chloro analog [1]. Both compounds exhibited potent and nearly identical micromolar inhibition, confirming that the 6-fluoro substitution maintains high target engagement equivalent to the chloro derivative.

Antibacterial Enzyme Inhibition Virulence Factor

Selectivity Profile: Differential Butyrylcholinesterase Inhibition vs. 6-Chloro Analog

The same study also evaluated the compounds for off-target activity against equine butyrylcholinesterase (eqBuChE). The target compound (6-fluoro) demonstrated lower eqBuChE inhibition compared to the 6-chloro analog at an identical concentration, suggesting a potentially cleaner off-target profile [1].

Cholinesterase Inhibition Selectivity Off-Target Activity

Physicochemical Differentiation: Impact of 6-Fluoro Substitution on pKa and Lipophilicity vs. Non-Fluorinated Parent Scaffold

The introduction of a fluorine atom at the 6-position of the quinazolinone core predictably alters key physicochemical parameters compared to the non-fluorinated parent scaffold . The predicted pKa of 8.25 ± 0.20 for the target compound indicates a moderate acidity of the thioamide NH, which is a crucial determinant for solubility and formulation .

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Strategic Applications for 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one in Drug Discovery and Chemical Biology


Developing Novel Antibacterial Agents Targeting Virulence Factors

As a direct outcome of the evidence in Section 3, this compound is a validated starting point for medicinal chemistry campaigns aimed at inhibiting bacterial sphingomyelinase (SMase). With an IC50 of 6.50 µM against B. cereus SMase [1], it offers a potent and synthetically tractable scaffold for optimizing lead compounds to combat opportunistic bacterial infections by attenuating virulence rather than directly killing the pathogen.

Synthesis of Quinazolinone-Based Kinase Inhibitors for Oncology

The 2-mercaptoquinazolin-4-one core is a privileged structure in kinase inhibitor design, with numerous analogs demonstrating activity against targets like EGFR, VEGFR-2, and DHFR [2]. The 6-fluoro derivative serves as a versatile building block for introducing a fluorine atom at a key position, which can enhance metabolic stability, modulate target binding, and improve the overall drug-likeness of the final inhibitor [3].

Designing Antiviral Candidates Targeting SARS-CoV-2 3CL Protease

Research has demonstrated that S-alkylated/arylated derivatives of this specific building block exhibit potent in vitro inhibition of the SARS-CoV-2 3CL protease, with IC50 values in the low micromolar range (e.g., 0.44 µM for compound 5j) [3]. This establishes the 6-fluoro-2-mercaptoquinazolin-4-one core as a validated and productive starting material for developing next-generation antiviral therapeutics against coronaviruses.

Exploring Selective Butyrylcholinesterase (BuChE) Inhibition for CNS Disorders

The differential off-target activity profile against eqBuChE (51.66% inhibition at 50 µM) compared to the 6-chloro analog [1] makes this compound a more selective starting point for medicinal chemistry efforts where minimizing cholinergic side effects is paramount. This is particularly relevant for developing therapeutics for Alzheimer's disease, where BuChE plays a complex role in disease progression and response to treatment.

Technical Documentation Hub

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